Superior In Vivo Anti-Inflammatory Efficacy: 5p Achieves 73% Edema Suppression at 50 mg/kg, 5u Lacks Detectable Activity
Anti-inflammatory agent 40 (compound 5p) demonstrates robust in vivo anti-inflammatory activity in the carrageenan-induced paw edema model, whereas compound 5u—despite superior antiplasmodial potency—lacks any detectable anti-inflammatory effect . At 50 mg/kg oral administration, 5p achieved 73% edema suppression at 4 hours and 65% suppression at 6 hours post-carrageenan injection, while 5u showed no measurable inhibition .
| Evidence Dimension | In vivo anti-inflammatory efficacy (edema suppression percentage) |
|---|---|
| Target Compound Data | 73% at 4h, 65% at 6h (50 mg/kg, p.o.) |
| Comparator Or Baseline | Compound 5u: no detectable anti-inflammatory activity |
| Quantified Difference | 73% vs 0% (absolute difference at 4h, 50 mg/kg) |
| Conditions | Swiss mouse carrageenan-induced paw edema model; oral administration 1h prior to carrageenan; edema measured at 4h and 6h post-induction |
Why This Matters
For inflammation-focused research programs, 5p provides a functional activity that is entirely absent in the most potent antiplasmodial analog (5u), making it the only viable candidate within this hybrid series for inflammation studies.
- [1] Pandey AR, Singh SP, et al. Design, synthesis and evaluation of novel pyrrole-hydroxybutenolide hybrids as promising antiplasmodial and anti-inflammatory agents. Eur J Med Chem. 2023;254:115340. Section 2.3.3, Table 2. View Source
